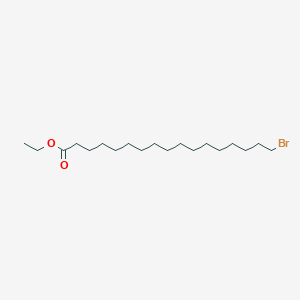![molecular formula C9H11N3O2 B15218681 N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide CAS No. 667918-49-2](/img/structure/B15218681.png)
N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at position 1, an oxo group at position 2, and an acetamide group at position 4 of the pyrimidine ring. Pyrimidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves the condensation of an appropriate allyl amine with a pyrimidinone precursor. One common method involves the reaction of allyl isocyanate with 4-amino-2-oxo-1,2-dihydropyrimidine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
類似化合物との比較
N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other pyrimidinone derivatives, such as:
N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: Similar structure but with a methyl group instead of an allyl group.
N-(1-Phenyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: Contains a phenyl group, which may confer different biological activities.
N-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide: An ethyl group instead of an allyl group, affecting its reactivity and interactions.
The uniqueness of N-(1-Allyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the allyl group may enhance its ability to undergo certain reactions or interact with specific molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
667918-49-2 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C9H11N3O2/c1-3-5-12-6-4-8(10-7(2)13)11-9(12)14/h3-4,6H,1,5H2,2H3,(H,10,11,13,14) |
InChIキー |
XWRNRLCYYSKFQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





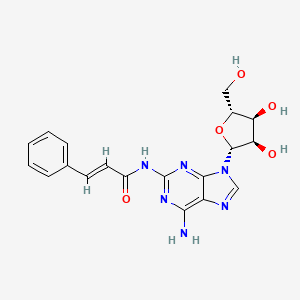
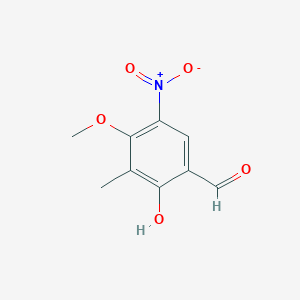

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
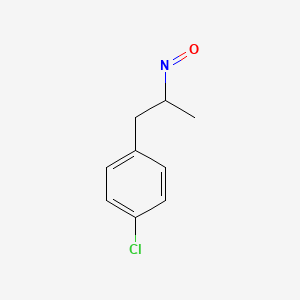
![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
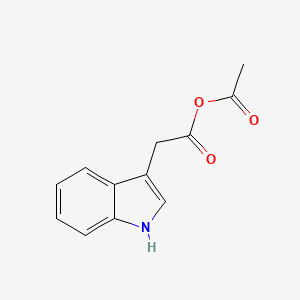
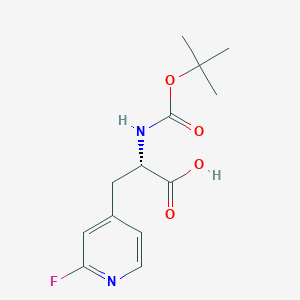
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
